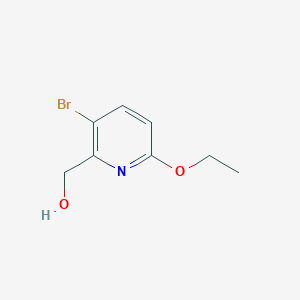

(3-Bromo-6-ethoxypyridin-2-yl)methanol

CAS No.:

Cat. No.: VC15863993

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO2 |

|---|---|

| Molecular Weight | 232.07 g/mol |

| IUPAC Name | (3-bromo-6-ethoxypyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C8H10BrNO2/c1-2-12-8-4-3-6(9)7(5-11)10-8/h3-4,11H,2,5H2,1H3 |

| Standard InChI Key | BCTLPWXUPKNZQY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=C(C=C1)Br)CO |

Introduction

(3-Bromo-6-ethoxypyridin-2-yl)methanol is a chemical compound with the CAS number 1245647-88-4. It belongs to the class of pyridine derivatives, which are widely used in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility. This compound is particularly noted for its structural features, including a bromine atom at the 3-position and an ethoxy group at the 6-position of the pyridine ring, along with a methanol group attached at the 2-position.

Synthesis and Applications

While specific synthesis methods for (3-Bromo-6-ethoxypyridin-2-yl)methanol are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving pyridine derivatives. For instance, Mitsunobu reactions are commonly used to form ether linkages in pyridyl alcohols . The applications of this compound are likely to be in the realm of pharmaceutical research, given the interest in pyridine derivatives as potential drug candidates.

Availability and Commercial Information

(3-Bromo-6-ethoxypyridin-2-yl)methanol is available from chemical suppliers like Enamine, where it is listed under the catalog number ENAH97A1708B . The compound is priced at approximately $423.80 for a 100 mg quantity. This availability suggests that researchers have access to this compound for further study and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume